N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide
Overview
Description
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential in Androgen-dependent Diseases
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is a member of selective androgen receptor modulators (SARMs) being explored for therapeutic applications in androgen-dependent diseases, such as benign hyperplasia. Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized, indicating its potential as a novel therapeutic agent (Wu et al., 2006).
Antimalarial Activity
Research on substituted aminoacetamides, including this compound, has shown promising low-nanomolar activity against the intraerythrocytic stages of the malaria parasite Plasmodium falciparum. Although challenges in aqueous solubility and microsomal stability were encountered, these compounds have demonstrated excellent antimalarial potency and selectivity, highlighting their potential as chemical tools for drug target identification (Norcross et al., 2019).
Antibacterial and Antifungal Properties
The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including this compound, has led to compounds exhibiting good antibacterial activity against Rhizobium radiobacter. This research expands the potential application of these compounds in treating bacterial infections (Tumosienė et al., 2012).
Anticancer Properties
This compound and its derivatives have been studied for their anticancer properties. Novel antioxidants, including this compound, were found to be non-toxic to normal tissues but effectively kill cancer cells. This suggests a promising avenue for the treatment of cancer with minimal side effects (Kovalchuk et al., 2013).
Prostate Cancer Imaging
The development of new carbon-11-labeled propanamide derivatives, including this compound, as selective androgen receptor modulator (SARM) radioligands highlights its potential for prostate cancer imaging using positron emission tomography (PET). This approach could significantly enhance the detection and treatment monitoring of prostate cancer (Gao et al., 2011).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-methylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-9-15(10-4-11)20-12(2)16(19)18-14-7-5-13(17)6-8-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPMQPCUXRBTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.